molecular formula C10H6N4O3 B12741281 4-((Dicyanomethyl)azo)salicylic acid CAS No. 90947-40-3

4-((Dicyanomethyl)azo)salicylic acid

Katalognummer: B12741281
CAS-Nummer: 90947-40-3
Molekulargewicht: 230.18 g/mol
InChI-Schlüssel: OGYTWTSNFIRZJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((Dicyanomethyl)azo)salicylic acid is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–). This compound is a derivative of salicylic acid, known for its anti-inflammatory and pain-relieving properties. The presence of the dicyanomethyl and azo groups in its structure imparts unique chemical and biological properties, making it a subject of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dicyanomethyl)azo)salicylic acid typically involves the diazo coupling reaction. This process starts with the formation of a diazonium salt from an aromatic amine. The diazonium salt is then coupled with salicylic acid to form the azo compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using acidic conditions to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-((Dicyanomethyl)azo)salicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-((Dicyanomethyl)azo)salicylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-((Dicyanomethyl)azo)salicylic acid involves its interaction with various molecular targets. The compound’s azo group can undergo reduction to form amines, which can interact with enzymes and proteins, modulating their activity. The salicylic acid moiety is known to inhibit the synthesis of prostaglandins, thereby exerting anti-inflammatory effects. Additionally, the dicyanomethyl group can interact with cellular components, affecting cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((Dicyanomethyl)azo)salicylic acid is unique due to the presence of the dicyanomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other azo compounds and salicylic acid derivatives .

Eigenschaften

CAS-Nummer

90947-40-3

Molekularformel

C10H6N4O3

Molekulargewicht

230.18 g/mol

IUPAC-Name

4-(dicyanomethyldiazenyl)-2-hydroxybenzoic acid

InChI

InChI=1S/C10H6N4O3/c11-4-7(5-12)14-13-6-1-2-8(10(16)17)9(15)3-6/h1-3,7,15H,(H,16,17)

InChI-Schlüssel

OGYTWTSNFIRZJD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N=NC(C#N)C#N)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.